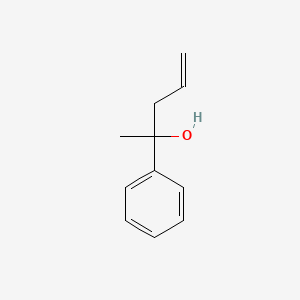

2-Phenyl-4-penten-2-ol

描述

Nomenclature and Chemical Classification within Organic Chemistry

IUPAC Name: 2-phenylpent-4-en-2-ol

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-phenylpent-4-en-2-ol. nih.gov This name precisely describes its molecular structure: a five-carbon chain (pentane) with a double bond starting at the fourth carbon (pent-4-en), a hydroxyl group (-ol) and a phenyl group both at the second carbon position.

CAS Registry Numbers: 61077-65-4, 4743-74-2

The compound is registered in the Chemical Abstracts Service (CAS) database under at least two numbers: 61077-65-4 and 4743-74-2. nih.gov These unique identifiers are used globally to provide an unambiguous way to identify chemical substances in literature and databases.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-phenylpent-4-en-2-ol | nih.gov |

| CAS Registry Number | 61077-65-4, 4743-74-2 | nih.gov |

| Molecular Formula | C11H14O | nih.govlookchem.com |

| Molecular Weight | 162.23 g/mol | nih.govlookchem.com |

Structure

3D Structure

属性

IUPAC Name |

2-phenylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELRNEPYFJNSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976569 | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61077-65-4, 4743-74-2 | |

| Record name | 2-Phenyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4743-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpent-4-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Synthetic Organic Chemistry

Research Landscape and Gaps

The academic exploration of this compound is still in its nascent stages, with much of the current understanding derived from studies on analogous compounds. The existing research provides a foundation, but also highlights significant opportunities for further investigation into its synthesis, reaction mechanisms, and applications.

Current Research Focus Areas

Current academic interest in compounds structurally related to this compound primarily revolves around their utility as synthetic intermediates. The key areas of focus include:

Asymmetric Synthesis: A significant area of research for similar chiral alcohols is the development of enantioselective synthetic methods. For instance, the catalytic asymmetric allylation of ketones is a well-established strategy to produce chiral tertiary alcohols. While not specifically detailed for this compound, the synthesis of the related compound (S)-1-(phenylmethoxy)-4-penten-2-ol is achieved through the use of a chiral catalyst, highlighting a potential route to enantiopure this compound. orgsyn.org

Functional Group Transformations: The reactivity of the hydroxyl and alkene moieties is a central theme. Research on similar unsaturated alcohols explores their oxidation, reduction, and participation in addition and substitution reactions. These studies provide a framework for predicting the chemical behavior of this compound.

Bioactive Molecule Synthesis: Chiral alcohols are valuable precursors in the synthesis of biologically active compounds. The related compound, (R)-(-)-4-penten-2-ol, serves as an intermediate in the synthesis of natural products and pharmaceuticals. This suggests a potential, though underexplored, application for this compound in medicinal chemistry.

Unexplored Synthetic Methodologies and Mechanistic Studies

Despite the straightforward Grignard-type synthesis, there remain several unexplored avenues for the preparation and mechanistic understanding of this compound.

Catalytic Asymmetric Allylation: While the principle is established, the specific application and optimization of modern catalytic asymmetric allylation methods to acetophenone for the synthesis of enantiomerically enriched this compound is an area ripe for investigation. A study on the catalytic use of Indium(0) for the allylation of ketones in water suggests an environmentally benign synthetic route that could be explored. molaid.com

Mechanistic Probes: The structure of this compound makes it a potential substrate for mechanistic studies of various chemical reactions. For example, a study on the palladium(II)-catalyzed isomerization and water exchange of a structurally analogous fluorinated pentenol derivative demonstrates the use of such molecules to probe reaction mechanisms. acs.org The specific mechanistic pathways of reactions involving this compound, such as its behavior in acid-catalyzed rearrangements or transition metal-catalyzed cross-coupling reactions, are yet to be detailed.

Selenoetherification and Related Reactions: Mechanistic studies on the selenoetherification of unsaturated alcohols have provided insights into the reactivity of the double bond and the role of the hydroxyl group in intramolecular cyclizations. nih.gov Applying these and similar methodologies to this compound could lead to the synthesis of novel heterocyclic compounds and a deeper understanding of its reactivity.

Table 1: Comparison of Synthetic Approaches to Pentenol Derivatives

| Product | Precursors | Catalyst/Reagent | Key Feature |

| (R)-(-)-4-Penten-2-ol | Acetaldehyde, (-)-Ipc₂B(allyl)borane | - | Asymmetric borane (B79455) reagent |

| (S)-1-(Phenylmethoxy)-4-penten-2-ol | 3-(Phenylmethoxy)propanal, Allyltributylstannane | (S)-BINOL-Ti(O-i-Pr)₄ | Chiral Lewis acid catalyst |

| 2-Penten-4-yn-1-ol (B1582349) | Methyl vinyl ketone, Acetylene | Calcium acetylide | Addition to an α,β-unsaturated ketone |

Potential for Advanced Material Science Applications

The application of this compound in material science is a largely unexplored frontier. However, its molecular structure suggests potential as a monomer or a functional building block in polymer and materials chemistry.

Polymer Synthesis: The terminal alkene group of this compound could potentially undergo polymerization through various mechanisms, such as free-radical or transition-metal-catalyzed polymerization. The resulting polymer would feature a pendant phenyl and hydroxyl group at every other carbon, which could impart specific properties like thermal stability, hydrophilicity, and the potential for post-polymerization modification.

Functional Monomers: The hydroxyl group could be functionalized prior to polymerization to introduce a wide range of chemical functionalities into a polymer backbone. This could be a route to creating specialty polymers for applications in coatings, adhesives, or as functional resins.

Cross-linking Agent: The bifunctionality of the molecule (alkene and alcohol) could be exploited in the synthesis of cross-linked polymer networks. The hydroxyl group could participate in condensation polymerization, while the alkene could undergo addition polymerization, leading to materials with tailored mechanical and thermal properties.

The exploration of this compound in material science would require foundational studies into its polymerization behavior, the properties of the resulting polymers, and its compatibility with other monomers in copolymerization reactions.

Table 2: Potential Material Science Applications Based on Functional Groups

| Functional Group | Potential Application | Rationale |

| Terminal Alkene | Monomer for addition polymerization | Can form a polymer backbone. |

| Tertiary Alcohol | Site for functionalization, initiator | Can be modified to introduce other functionalities or initiate ring-opening polymerizations. |

| Phenyl Group | Enhances thermal stability, hydrophobicity | Bulky aromatic group can influence polymer properties. |

Established Synthetic Routes to this compound

Established methods for synthesizing this compound predominantly rely on nucleophilic additions to the carbonyl group of acetophenone. Grignard reactions and various allylation techniques are the most common and well-documented approaches.

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. libretexts.org It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.org For the synthesis of this compound, this entails the reaction of a phenyl ketone with an allylmagnesium halide. libretexts.orgwiley-vch.de

The most direct Grignard route to this compound is the reaction of acetophenone with allylmagnesium bromide. wiley-vch.de In this process, the nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. libretexts.org The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated, typically by the addition of an aqueous acid, to yield the final tertiary alcohol product. libretexts.org The preparation of racemic samples of this compound for analytical purposes often utilizes the addition of allylmagnesium chloride to acetophenone. wiley-vch.de

The fundamental reaction is as follows:

Reactants: Acetophenone and Allylmagnesium Bromide

Intermediate: Magnesium alkoxide

Product: this compound

It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. youtube.com The use of dry solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) is standard practice. youtube.comorgsyn.org

While the fundamental Grignard reaction is straightforward, variations in reaction conditions can be optimized to improve yields and minimize side reactions. The choice of solvent can influence the reactivity of the Grignard reagent. orgsyn.org For instance, allylmagnesium bromide can be prepared in THF by solvent exchange from diethyl ether to avoid the Wurtz-coupling side reaction that forms 1,5-hexadiene. orgsyn.org

The nature of the Grignard reagent itself can be varied. While allylmagnesium bromide is common, other allylmagnesium halides can also be employed. The specific reaction conditions, such as temperature and the rate of addition of reactants, are also critical parameters that can be adjusted to optimize the synthesis.

Allylation reactions provide an alternative to the classic Grignard synthesis and offer pathways to control stereochemistry. These methods often employ different allylating agents and catalysts.

Catalytic methods for the allylation of ketones, including acetophenone, have been developed to enhance efficiency and selectivity. One such method involves the use of indium(0) nanoparticles (InNPs) as a catalyst for the allylation of carbonyl compounds with allyl bromide in THF. conicet.gov.ar This system has been shown to be effective for the allylation of acetophenone, leading to the formation of this compound. conicet.gov.ar In a comparative study, the reaction mediated by InNPs resulted in complete conversion to the alcohol in a shorter time frame than when using indium powder. conicet.gov.ar

Another approach utilizes a zirconocene-based catalyst in the allylation of acetophenone with tetraallyltin. The reaction, carried out in air, demonstrates the potential for developing more robust and air-tolerant catalytic systems. rsc.org

Table 1: Comparison of Catalytic Allylation Methods for Acetophenone

| Catalyst System | Allyl Source | Solvent | Reaction Time | Yield of this compound | Reference |

| Indium(0) Nanoparticles (InNPs) | Allyl Bromide | THF | 1 hour | Total Conversion | conicet.gov.ar |

| Indium Powder | Allyl Bromide | THF | 30 hours | 59% | conicet.gov.ar |

| Zirconocene (B1252598) Complex | Tetraallyltin | CH3CN/H2O | Not specified | Not specified | rsc.org |

The synthesis of specific enantiomers of this compound requires asymmetric allylation methods. This is particularly important as the molecule contains a chiral center at the carbinol carbon. These methods typically involve the use of chiral catalysts or chiral allylating agents to induce stereoselectivity.

A notable method employs a chiral BINOL-derived catalyst in the allylboration of acetophenone. acs.org The use of a cyclic allylboronate and an alcohol additive like tert-butanol (B103910) can lead to near-quantitative yields and high enantiomeric ratios (er >99:1) for (S)-2-phenyl-4-penten-2-ol. acs.org The catalyst can also be recovered in high yield, making the process more sustainable. acs.org

Another strategy involves the use of chiral methallylboranes, which react with ketones like acetophenone to produce chiral tertiary homoallylic alcohols. For example, the reaction of acetophenone with a specific chiral methallylborane can yield (–)-(S)-4-methyl-2-phenyl-4-penten-2-ol with high enantiomeric excess. nih.gov

Furthermore, the catalytic asymmetric allylboration of ketones with γ-disubstituted allylboronic acids in the presence of chiral BINOL derivatives allows for the creation of adjacent quaternary stereocenters with high selectivity. acs.org By selecting the appropriate chiral catalyst and stereoisomeric prenyl substrate, full control over the stereo- and enantioselectivity can be achieved. acs.org

Table 2: Examples of Asymmetric Synthesis of this compound Analogs

| Chiral Reagent/Catalyst | Substrate | Product | Enantiomeric Purity/Ratio | Reference |

| (+)-1Sb (chiral methallylborane) | Acetophenone | (–)-(S)-4-Methyl-2-phenyl-4-penten-2-ol | 74–96% ee | nih.gov |

| Chiral BINOL-derived catalyst | Acetophenone | (S)-2-Phenyl-4-penten-2-ol | >99:1 er | acs.org |

| Bromo-BINOL derivative (3a) | Prenylboronic acid and Acetophenone | Homoallylic alcohol with adjacent quaternary stereocenters | 97:3 er | acs.org |

Allylation Reactions

Asymmetric Allylation for Chiral Enantiomers

Diastereoselective Addition of Allyltrimethylsilane (B147118) to Chiral α-Keto Imides

The diastereoselective addition of allyltrimethylsilane to chiral α-keto imides represents a significant strategy for the synthesis of chiral tertiary alcohols like this compound. lookchem.com This method leverages a chiral auxiliary to control the stereochemical outcome of the allylation reaction. The Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed allylation of carbonyl compounds with allyltrimethylsilane, is a foundational concept in this approach. nih.gov The reaction proceeds through the formation of an oxocarbenium ion upon the interaction of the carbonyl compound with a Lewis acid, which enhances the electrophilicity of the carbonyl carbon. nih.gov The nucleophilic attack of the allyltrimethylsilane at the gamma-carbon then occurs, leading to the formation of a carbocation intermediate stabilized by the silyl (B83357) group. nih.gov The subsequent cleavage of the carbon-silicon bond results in the formation of the homoallylic alcohol. nih.gov The diastereoselectivity of this addition when applied to chiral α-keto imides allows for the synthesis of enantioenriched tertiary alcohols. lookchem.com

Copper(I)-Catalyzed Allylation with Allyltrimethoxysilane (B1265876)

A mild and versatile catalytic allylation of carbonyl compounds, including ketones, has been developed using allyltrimethoxysilane in the presence of a copper(I) catalyst. molaid.com This methodology is applicable to a wide range of substrates, including aldehydes, ketones, and imines. molaid.com The reaction of acetophenone with allyltrimethoxysilane under these conditions yields this compound. The use of a copper(I) salt as a catalyst facilitates the reaction under gentle conditions. oup.com Detailed mechanistic studies suggest that an allylcopper species is the active nucleophile in this type of transformation. acs.org

A specific protocol involves the in situ generation of chiral allylating reagents from tin(II) catecholate, allyl halides, chiral dialkyl tartrates, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). oup.com These reagents, in the presence of a catalytic amount of a copper(I) salt, react smoothly with ketones at low temperatures to produce optically active homoallylic alcohols. oup.com For instance, the allylation of aromatic ketones can proceed in high yields (81-99%) and with high enantioselectivities (89-94% ee). oup.com

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) |

| Sn(II) catecholate, (+)-DIPT, Allyl Bromide, DBU, CuI | Benzaldehyde | 1-Phenyl-3-buten-1-ol | 95 | 92 |

| Sn(II) catecholate, (+)-DIPT, Allyl Bromide, DBU, CuI | Acetophenone | This compound | - | - |

Table based on data for analogous reactions, specific data for this compound was not provided in the snippets. oup.com

Utilization of BINOL-Zr(OtBu)4 Complexes

Zirconium-based catalysts, particularly those incorporating the chiral BINOL ligand, have proven effective in the asymmetric allylation of carbonyl compounds. A complex generated from BINOL, Zr(OtBu)4, and molecular sieves in a toluene-pivalonitrile solvent system is highly effective for the catalytic asymmetric allylation of aldehydes using allyltributyltin. researchgate.net While this specific system is highlighted for aldehydes, the underlying principle of using chiral zirconium complexes is relevant to the synthesis of chiral tertiary alcohols. researchgate.netrsc.org The synthesis of the precursor, Zr(OtBu)4, has been revisited and optimized, ensuring its availability for catalytic applications. rsc.orgnih.gov The broader context of zirconium in organic synthesis indicates the versatility of zirconocene complexes in various carbon-carbon bond-forming reactions, often involving transmetallation to other metals like copper or zinc. rushim.ru

Electrochemical Methods in Preparation

Electrochemical methods offer an alternative, environmentally conscious approach to organic synthesis by using electricity to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants. sioc-journal.cn While direct electrochemical synthesis of this compound is not explicitly detailed in the provided information, the principles of electrochemical synthesis are well-established for creating new carbon-carbon bonds. researchgate.net These methods often involve the generation of reactive intermediates under mild conditions. researchgate.net For example, the electrochemical synthesis of tetrasubstituted hydrazines has been achieved through the dehydrogenative dimerization of secondary amines in a simple undivided cell with constant current, obviating the need for transition metal catalysts. sioc-journal.cn This demonstrates the potential of electrosynthesis for clean and efficient chemical transformations that could be adapted for the preparation of compounds like this compound.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of synthetic reactions is crucial for optimizing conditions and controlling the stereochemical outcomes. For the synthesis of this compound, mechanistic studies have focused on elucidating the factors that govern stereoselectivity and the nature of the transition states in key allylation reactions.

Stereochemical Outcomes and Control in Synthesis

The control of stereochemistry is a central theme in the synthesis of complex molecules, including chiral tertiary alcohols. anu.edu.au The synthesis of this compound often involves the creation of a stereocenter at the carbinol carbon. Achieving high levels of stereocontrol relies on strategies such as "double asymmetric synthesis," where both the reactant and the reagent are chiral. mit.edu The stereochemical outcome of palladium-catalyzed reactions, such as the Wacker-type oxidative cyclization, has been investigated using deuterium-labeling studies to establish the stereochemistry at the oxypalladation step. acs.org In the context of allylation reactions, the geometry of the alkene nucleophile can be selectively transferred to the newly formed carbon-carbon bond, allowing for control over the diastereoselectivity. chemrxiv.org The choice of chiral catalyst and the stereoisomeric form of the allylating agent can allow for full control of the stereo- and enantioselectivity in the reaction. acs.org For example, using enantiomeric forms of a bromo-BINOL derivative as a catalyst can lead to the selective formation of opposite enantiomers of the homoallylic alcohol product. acs.org

Transition State Analysis in Allylation Reactions

The stereochemical outcome of allylation reactions is determined by the geometry of the transition state. In the allylation of aldehydes with chiral tin reagents, the observed enantioselectivity is explained by a favorable six-membered cyclic transition state where electronic repulsive interactions between the nonbonding lone pairs of the aldehyde and an ester carbonyl oxygen are minimized. oup.com Computational analysis is a powerful tool for elucidating the origins of selectivity in these reactions. chemrxiv.org For instance, in strain-release allylations, the origins of stereoselectivity have been investigated through transition state analysis. mit.edu In boron-catalyzed allylations, steric and electronic effects on a four-center transition state are considered to explain the observed stereochemistry. acs.org The acceleration of SN2 reactions in allylic systems is attributed to the stabilization of the sp2-hybridized carbon atom in the transition state through conjugation with the π-system. sit.edu.cn

Role of Solvents and Catalysts in Reaction Mechanisms

The synthesis of this compound, a tertiary allylic alcohol, is significantly influenced by the choice of solvents and catalysts. The classic approach involves the Grignard reaction between acetophenone and an allylmagnesium halide. In this context, ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are paramount. adichemistry.com These aprotic solvents are crucial as they solvate the magnesium center of the Grignard reagent, forming a stable complex that facilitates the nucleophilic attack on the carbonyl carbon of acetophenone. adichemistry.comacs.org Protic solvents are strictly avoided as they would react with the highly basic Grignard reagent, leading to an undesired hydrocarbon by-product. derpharmachemica.com While both Et₂O and THF are effective, THF is often preferred for preparing vinyl and aryl Grignard reagents due to its superior coordinating ability. adichemistry.com However, in some catalytic systems, the choice of ether solvent can impact enantioselectivity, with diethyl ether sometimes providing better results than THF. rug.nl

Catalysts play a vital role in enhancing reaction efficiency and enabling asymmetric synthesis. For the allylation of acetophenone, various catalytic systems have been explored. Lanthanide catalysts, for instance, have been shown to efficiently promote the allylation of acetophenone using potassium allyltrifluoroborate, with excellent yields achieved through mechanochemistry or in solution. mdpi.com Copper-based catalysts, such as a combination of CuCl, a chiral ligand like (R,R)-i-Pr-DuPHOS, and a co-catalyst like La(Oi-Pr)₃, can catalyze the enantioselective allylboration of ketones, including acetophenone. rsc.org Another approach utilizes a combination of tetrabutylammonium (B224687) chloride as a catalyst and diglyme (B29089) as an additive in THF to enhance the efficiency of the Grignard reaction, suppressing side reactions like enolization and reduction. organic-chemistry.org Furthermore, palladium complexes can be employed for the α-alkylation of acetophenone, demonstrating the versatility of transition metal catalysis in forming related structures. rsc.org The development of chiral catalysts, such as those derived from BINOL and titanium tetraisopropoxide, has been instrumental in achieving high enantioselectivity in the synthesis of chiral tertiary homoallylic alcohols. nih.gov

Interactive Data Table: Solvent and Catalyst Effects in Synthesis

| Reaction Type | Catalyst System | Solvent | Key Findings |

|---|---|---|---|

| Grignard Reaction | None (Traditional) | Diethyl ether, THF | Aprotic ether solvents are essential for stabilizing the Grignard reagent. adichemistry.comacs.org |

| Allylation | Lanthanide (EuFum, MandEu) | CH₂Cl₂:H₂O | Efficiently promotes allylation of acetophenone. mdpi.com |

| Asymmetric Allylboration | CuF₂·2H₂O, (R,R)-i-Pr-DuPHOS, La(Oi-Pr)₃ | Not specified | Catalyzes enantioselective allylboration of ketones with high yields. rsc.org |

| Grignard Reaction | Tetrabutylammonium chloride | THF with diglyme | Enhances efficiency and minimizes side reactions. organic-chemistry.org |

| Asymmetric Allylation | Ti(O-i-Pr)₄, BINOL | CH₂Cl₂ | Produces tertiary homoallylic alcohols with high enantioselectivity. nih.gov |

Derivatization and Functional Group Transformations of this compound

The structure of this compound, featuring a hydroxyl group, a phenyl group, and a carbon-carbon double bond, allows for a variety of chemical transformations.

Oxidation Pathways and Products

The oxidation of tertiary allylic alcohols like this compound is a synthetically useful transformation. A notable method is the Babler oxidation, which employs pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition, converting the tertiary allylic alcohol into an enone. wikipedia.org This reaction proceeds through the formation of a chromate (B82759) ester, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent oxidation to yield the α,β-unsaturated ketone. wikipedia.org The typical solvent for this reaction is dry dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃). wikipedia.org

Due to the toxicity of chromium-based reagents, alternative, more environmentally friendly methods have been developed. wikipedia.orgacs.org One such method involves the use of oxoammonium salts, which can effect the oxidative rearrangement of tertiary allylic alcohols to β-substituted α,β-unsaturated carbonyl compounds. nih.govacs.org The counteranion of the oxoammonium salt has been found to be crucial for the reaction's success. nih.govacs.org Another approach utilizes a palladium-catalyzed oxidative rearrangement. This one-pot procedure involves a Pd(TFA)₂-catalyzed 1,3-isomerization of the tertiary allylic alcohol to a secondary allylic alcohol, which is then oxidized under aerobic conditions to the corresponding enone. organic-chemistry.org This method is advantageous as it uses oxygen as the oxidant and can be performed in an aqueous solvent system. organic-chemistry.org

Interactive Data Table: Oxidation of Tertiary Allylic Alcohols

| Reagent/Catalyst | Solvent | Product Type | Key Features |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane or Chloroform | α,β-Unsaturated ketone | High yield (>75%), but uses toxic chromium reagent. wikipedia.org |

| Oxoammonium salts | Not specified | β-Substituted α,β-unsaturated carbonyl compound | A less toxic alternative to chromium reagents. nih.govacs.org |

Reduction Reactions

The reduction of this compound can target either the carbon-carbon double bond or proceed with isomerization. Ruthenium complexes, such as [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], have been shown to be effective catalysts for the selective reduction of the C=C bond in allylic alcohols through a tandem process of redox isomerization followed by transfer hydrogenation. rsc.orgresearchgate.net This process initially isomerizes the allylic alcohol to the corresponding enol, which then tautomerizes to a ketone that is subsequently reduced. researchtrends.net The reaction can be carried out in organic solvents or in water, with the substrate's structure influencing the reaction's favorability in a given solvent. rsc.orgresearchgate.net

The choice of catalyst and reaction conditions is crucial for achieving chemoselectivity. For instance, in the gas-phase hydrogen transfer reduction of unsaturated ketones, which are isomers of allylic alcohols, magnesium oxide-based catalysts favor the formation of the allylic alcohol. conicet.gov.ar In contrast, more electronegative oxides like zirconia or alumina (B75360) tend to promote the reduction of the C=C bond. conicet.gov.ar

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. libretexts.org Therefore, direct nucleophilic substitution is challenging and typically requires activation. libretexts.orghelsinki.fi For tertiary alcohols, these substitution reactions often proceed through an Sₙ1 mechanism. msu.edu To facilitate the substitution, the hydroxyl group can be protonated in the presence of a strong acid, converting it into a better leaving group (H₂O). libretexts.org However, this approach is limited as many nucleophiles are deactivated under strongly acidic conditions. libretexts.org

An alternative is to convert the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. libretexts.org This allows for subsequent Sₙ2 reactions with a wide range of nucleophiles. libretexts.org For tertiary allylic alcohols, intramolecular substitution reactions can be catalyzed by chiral Brønsted acids, leading to the formation of cyclic ethers with high enantioselectivity. acs.org Iron(III) catalysts have also been shown to promote the intramolecular substitution of the hydroxyl group in tertiary alcohols with high chirality transfer, without the need for prior derivatization. helsinki.fi

Formation of Chiral Derivatives for Specific Applications

The synthesis of enantiomerically enriched derivatives of this compound is of significant interest for various applications. One major approach is the asymmetric synthesis of the alcohol itself. This can be achieved through the catalytic asymmetric allylation of acetophenone using chiral catalyst systems. For example, a catalyst generated from titanium tetraisopropoxide and the chiral ligand BINOL promotes the addition of tetraallylstannane to ketones with high enantioselectivity. nih.gov Similarly, copper(I)-based catalysts with chiral phosphine (B1218219) ligands can be used for the enantioselective allylation of ketones. rsc.orgnih.gov

Another strategy is the kinetic resolution of racemic this compound. This can be accomplished through an intramolecular allylic substitution reaction using a co-catalyst system composed of a chiral bisphosphoric acid and a silver(I) salt. rsc.orgscispace.com This method yields enantioenriched diene monoepoxides along with the recovered, unreacted tertiary allylic alcohol in a highly enantioselective manner. rsc.orgscispace.com Chiral phosphoric acids have proven to be effective catalysts for the kinetic resolution of tertiary allylic alcohols through various transformations, providing access to structurally valuable enantioenriched compounds. acs.org

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopy is fundamental to the structural elucidation of 2-phenyl-4-penten-2-ol, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be mapped out. The spectra for this compound are often recorded on instruments such as a BRUKER AC-300 spectrometer. nih.gov

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, while the vinylic protons of the pentenyl chain and the protons of the methyl and methylene (B1212753) groups resonate at distinct upfield locations. The hydroxyl proton often appears as a broad singlet. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. chemicalbook.com The spectrum for this compound shows distinct signals for the aromatic carbons, the quaternary carbon attached to the hydroxyl group, the vinyl carbons, the allylic carbon, and the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum, which can be obtained from a neat sample in a capillary cell, reveals characteristic absorption bands. nih.gov A broad absorption band in the region of 3400-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The vinyl group gives rise to a C=C stretching absorption around 1640 cm⁻¹. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. The molecular formula of this compound is C₁₁H₁₄O, corresponding to a molecular weight of approximately 162.23 g/mol . nih.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the molecule undergoes ionization and fragmentation. nih.gov The resulting mass spectrum displays a molecular ion peak and various fragment ion peaks. Common fragments observed for this compound include ions with m/z values of 121 and 129. nih.gov

Computational Chemistry for Mechanistic Insights and Molecular Properties

While specific computational studies detailing reaction mechanisms involving this compound are not extensively documented in the reviewed literature, computational chemistry plays a crucial role in predicting its fundamental molecular properties. nih.gov Various computational models, such as those implemented in PubChem, are used to calculate descriptors that provide insight into the molecule's behavior and characteristics. nih.gov

These computed properties include the molecular weight, the octanol-water partition coefficient (XLogP3), which is a measure of lipophilicity, the number of rotatable bonds, and the count of hydrogen bond donors and acceptors. nih.gov For this compound, the computed XLogP3 value is 2.4, it has two rotatable bonds, one hydrogen bond donor, and one hydrogen bond acceptor. nih.gov The topological polar surface area is calculated to be 20.2 Ų. nih.gov These calculated parameters are valuable in predicting the compound's physical and chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules like this compound. Hybrid density functionals, such as the widely used B3LYP, are frequently employed to study reaction mechanisms and predict spectroscopic data with a high degree of accuracy. mdpi.com

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in dedicated publications, the methodologies are well-established through research on analogous structures, such as 4-penten-2-ol (B1585244) and 4-penten-1-ol. deepdyve.comdiva-portal.org DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the high-energy transition states that govern reaction kinetics.

For a typical reaction, such as an acid-catalyzed hydration or an oxidation, DFT can elucidate the step-by-step mechanism. For instance, in the Wacker oxidation of similar terminal olefins, DFT combined with kinetic studies has been used to detail the reaction mechanism. deepdyve.com This involves calculating the Gibbs free energy of activation (ΔG‡) for various proposed pathways, with the path exhibiting the lowest energy barrier being the most kinetically favorable. rsc.org The geometry of the transition state, including critical bond lengths and angles, can be precisely modeled, offering a picture of the fleeting molecular arrangement at the peak of the energy barrier.

Table 1: Hypothetical DFT Data for a Reaction Pathway of this compound

| Reaction Step | Species | Key Parameter Calculated | Hypothetical Value | Significance |

| 1 | Reactant Complex | Binding Energy | -5 kcal/mol | Stability of initial interaction |

| 2 | Transition State 1 | Activation Free Energy (ΔG‡) | +20 kcal/mol | Rate-determining step barrier |

| 3 | Intermediate | Relative Energy | -10 kcal/mol | Stability of the intermediate species |

| 4 | Transition State 2 | Activation Free Energy (ΔG‡) | +15 kcal/mol | Energy barrier for the subsequent step |

| 5 | Product Complex | Reaction Free Energy (ΔG) | -25 kcal/mol | Thermodynamic favorability of the overall reaction |

This table is illustrative, demonstrating the types of data generated from DFT calculations in a mechanistic study.

A significant application of DFT is the prediction of spectroscopic properties, which can be validated against experimental data. Experimental spectra, including ¹H NMR, ¹³C NMR, and IR, are available for this compound. nih.govchemicalbook.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately compute these properties. rsc.orgresearchgate.net

The process involves first finding the molecule's minimum energy geometry. Then, calculations can predict:

NMR Spectra: Isotropic shielding values are calculated and converted into chemical shifts (δ) for both ¹H and ¹³C nuclei. The strong correlation between calculated and experimental shifts for a range of compounds validates the accuracy of the computed structure. researchgate.netresearchgate.net

IR Spectra: Vibrational frequency calculations predict the positions and intensities of infrared absorption bands. These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using established scaling factors, resulting in a predicted spectrum that closely matches the experimental one.

Table 2: Comparison of Experimental and Hypothetical DFT-Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Value | Hypothetical DFT Calculated Value |

| ¹H NMR Chemical Shift (Olefinic H) | ~5.8 ppm | 5.85 ppm |

| ¹³C NMR Chemical Shift (Quaternary C-O) | ~75 ppm | 74.8 ppm |

| IR Frequency (O-H stretch) | ~3450 cm⁻¹ | 3465 cm⁻¹ (scaled) |

| IR Frequency (C=C stretch) | ~1640 cm⁻¹ | 1645 cm⁻¹ (scaled) |

This table illustrates the expected close agreement between experimental data and values predicted by high-level DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static calculations. Ab initio MD, where forces are calculated on-the-fly using quantum mechanics, can be used to model reactive events. deepdyve.com More commonly, classical MD simulations using a force field are used to observe conformational changes and interactions with a solvent environment over nanoseconds or longer.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal:

Solvation Structure: How solvent molecules arrange around the phenyl ring, the hydroxyl group, and the allyl group.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule's hydroxyl group and the solvent.

Conformational Sampling: The accessible rotational conformations and the frequency of transitions between them at a given temperature.

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Simulation Parameter | Typical Value/Setting | Output/Analysis |

| System Composition | 1 molecule of this compound + ~2000 water molecules | Radial Distribution Functions (g(r)) |

| Force Field | OPLS-AA / GAFF | Root Mean Square Deviation (RMSD) |

| Simulation Time | 100 ns | Hydrogen Bond Lifetime |

| Temperature | 298 K (25 °C) | Conformational Population Analysis |

| Pressure | 1 atm | Solvent Accessible Surface Area (SASA) |

Conformational Analysis and Energy Minimization

Due to several rotatable single bonds, this compound can adopt numerous three-dimensional conformations. Conformational analysis aims to identify the most stable of these structures (the global energy minimum) and other low-energy conformers that may be present at room temperature.

This process typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic rotations (changing the dihedral angles) around key bonds, such as the C-C bond connecting the phenyl ring or the C-C and C-O bonds adjacent to the chiral center. researchgate.net DFT is well-suited for accurately calculating the energies of these different conformers. researchgate.net The results of such an analysis provide the relative energies of each stable conformer, allowing for a prediction of their equilibrium populations based on the Boltzmann distribution.

Table 4: Hypothetical Results of a Conformational Analysis of this compound

| Conformer ID | Dihedral Angle 1 (C-C-C-O) | Dihedral Angle 2 (Ph-C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| 1 (Global Minimum) | 60° (gauche) | 180° (anti) | 0.00 | ~ 65% |

| 2 | 180° (anti) | 180° (anti) | 0.85 | ~ 20% |

| 3 | 60° (gauche) | 70° (gauche) | 1.50 | ~ 9% |

| 4 | -60° (gauche) | 180° (anti) | 1.80 | ~ 6% |

This table provides a hypothetical representation of the data obtained from a conformational search, identifying the most stable structures and their relative stabilities.

Applications in Advanced Organic Synthesis and Materials Science

2-Phenyl-4-penten-2-ol as a Versatile Intermediate in Organic Synthesis

The reactivity of the vinyl group and the hydroxyl-bearing tertiary carbon center makes this compound a versatile precursor for constructing intricate molecular architectures.

Synthesis of Complex Alkenes and Alkynes

Allylic alcohols are fundamental starting materials for the synthesis of complex, stereodefined alkenes. acs.orgnih.govscielo.org.bo Metal-mediated reductive cross-coupling reactions, for instance, provide a pathway to convert allylic alcohols into di- and trisubstituted olefins. acs.orgnih.gov While direct examples detailing the use of this compound in these specific transformations are not prevalent, the established reactivity of allylic alcohols suggests its suitability for such processes. For example, titanium-mediated reductive cross-coupling reactions are known to functionalize allylic alcohols. nih.gov Another strategy involves the ozonolysis of alkenes, which can include allylic alcohols, to generate alkyl radicals that can then form new carbon-carbon or carbon-heteroatom bonds. acs.org

The synthesis of complex alkenes can also be achieved through palladium-catalyzed reactions of allylic alcohols with aryl halides, which is a powerful method for C-C bond formation. sorbonne-universite.fr These reactions can lead to the formation of saturated and α,β-unsaturated aldehydes and ketones. sorbonne-universite.fr While related compounds like 2-penten-4-yn-1-ol (B1582349) are noted as precursors for complex alkenes and alkynes through hydrozirconation and Pd-catalyzed coupling, the direct application of this compound in this context requires further investigation. ontosight.ai

Precursor for Macrocyclic Structures

Role in the Synthesis of Chiral Compounds

The asymmetric synthesis of molecules is critical in pharmacology, where enantiomers can have vastly different biological activities. luc.edujiangnan.edu.cn this compound is a key intermediate in several asymmetric synthesis strategies.

Chiral homoallylic alcohols are valuable building blocks, and methods have been developed for their efficient synthesis. nih.gov For instance, the asymmetric allylboration of ketones, such as acetophenone (B1666503), using chiral reagents can produce tertiary homoallylic alcohols like (-)-(S)-4-Methyl-2-phenyl-4-penten-2-ol with high enantioselectivity. nih.gov Furthermore, the asymmetric allylboration of ketones catalyzed by chiral biphenols, such as BINOL derivatives, can yield (S)-2-phenyl-4-penten-2-ol with excellent enantiomeric ratios, often greater than 99:1. acs.orgacs.org

This compound also finds use in materials science. For example, this compound has been incorporated into the structure of chiral microporous organic networks (MONs). jiangnan.edu.cn These materials are designed for applications in chiral gas chromatography, where the specific microenvironment created by the chiral components enables the separation of racemic mixtures. jiangnan.edu.cn

| Application Area | Specific Use of this compound | Research Finding |

| Asymmetric Synthesis | Synthesis of Chiral Homoallylic Alcohols | Catalytic asymmetric allylboration of ketones yields (S)-2-phenyl-4-penten-2-ol with >99:1 enantiomeric ratio. acs.orgacs.org |

| Materials Science | Component of Chiral Materials | Used in the synthesis of chiral Microporous Organic Networks (MONs) for separating chiral compounds via gas chromatography. jiangnan.edu.cn |

Potential in Catalysis and Organometallic Chemistry

The functional groups within this compound give it potential for use in the development of new catalysts and organometallic complexes.

Ligand Precursor in Organometallic Catalysis

In organometallic chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. These complexes are often the active species in catalytic cycles. The structure of this compound, containing both a hydroxyl group and an alkene (a π-system), suggests it could function as a bidentate ligand, binding to a metal center through both the oxygen and the double bond.

While specific examples of this compound acting as a ligand precursor are not extensively documented, the principle is well-established with similar molecules. For example, alkynols like 4-pentyn-2-ol (B120216) can act as ligand precursors for rhenium complexes used in alkyne cyclization. Similarly, cobalt complexes can be synthesized from simple alkenes for use in catalytic reactions like aldehyde allylation. rsc.org The ability of the hydroxyl and olefin groups to coordinate with metals is a foundational concept in catalysis.

Role in Palladium(II)-Mediated Oxidations

Palladium(II) catalysis is a cornerstone of modern organic synthesis, and the oxidation of olefins is a key transformation. The oxidation of allylic alcohols using Pd(II) is a well-studied process that often yields β-substituted ketones. acs.org In these reactions, the hydroxyl group of the allylic alcohol plays a crucial directing role. acs.org

The mechanism involves the coordination of the palladium(II) catalyst to the double bond of the alcohol, forming a π-complex. The hydroxyl group preferentially directs the palladium to one of the two faces of the double bond. acs.org Following this coordination, a nucleophile attacks the olefin, and the stereochemistry of this addition (either syn or anti) determines the absolute configuration of the final ketone product. acs.org

Studies on the closely related compound, 3-penten-2-ol, have shown that various nucleophiles (including hydroxyl, methoxyl, acetate, and phenyl groups) can be used in this transformation to produce optically active β-substituted ketones. acs.org The stereochemical outcome is dependent on factors such as the geometry of the starting alkene and the concentration of chloride ions in the reaction. acs.org This established reactivity provides a strong model for the expected behavior of this compound in similar palladium(II)-mediated oxidations.

Enantioselective Selenoetherification Reactions

The enantioselective selenoetherification of alkenes is a powerful method for constructing chiral, selenium-containing heterocyclic compounds. While direct studies on this compound are not extensively documented in seminal literature, the principles of this reaction, as established for other unsaturated alcohols, provide a clear framework for its potential application. The reaction involves the electrophilic addition of a selenium species to the double bond, followed by the intramolecular attack of the hydroxyl group.

A primary challenge in developing catalytic, enantioselective selenoetherification reactions is controlling the stereochemical integrity of the intermediate seleniranium ion, which is prone to racemization. nih.govacs.orgnih.govthieme-connect.comscience.gov Research has shown that the choice of the electrophilic selenium reagent is critical. The use of reagents with an electron-withdrawing group on the aryl ring, such as N-(2-nitrophenylselenenyl)succinimide, has been found to significantly suppress these racemization pathways by stabilizing the intermediate. nih.govacs.orgnih.gov

The transformation is typically catalyzed by a chiral Lewis base. A broad survey of chiral Lewis bases has identified BINAM-derived thiophosphoramides as effective catalysts for the cyclization of unsaturated alcohols in the presence of an appropriate selenium electrophile and a Brønsted acid like methanesulfonic acid. nih.govacs.orgnih.gov This catalytic system generates a chiral adduct with the selenium electrophile, which then induces asymmetry in the subsequent cyclization. acs.org

For this compound, a tertiary alcohol, the intramolecular cyclization would lead to the formation of a substituted tetrahydrofuran (B95107) ring containing a selenium moiety. The reaction would proceed via the formation of a five-membered ring, which is generally kinetically favored. The mechanism involves the activation of the selenium electrophile by the chiral Lewis base catalyst, followed by its reaction with the terminal double bond of this compound to form a chiral seleniranium ion. Subsequent intramolecular attack by the tertiary hydroxyl group would yield the final product.

The table below summarizes results for the enantioselective selenoetherification of analogous unsaturated alcohols, illustrating the effectiveness of the catalytic system.

| Entry | Substrate | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | 4-Penten-1-ol | BINAM-derived thiophosphoramide | 92 | 84.5:15.5 |

| 2 | (E)-5-Phenyl-4-penten-1-ol | BINAM-derived thiophosphoramide | 80 | 85:15 |

| 3 | 2,2-Diphenyl-4-penten-1-ol | BINAM-derived thiophosphoramide | 97 | 69:31 |

| 4 | (E)-Hex-4-en-1-ol | BINAM-derived thiophosphoramide | 87 | 81:19 |

This table presents data for analogous compounds to illustrate the potential outcomes for this compound based on established research findings. nih.gov

Exploration in Materials Science Applications

The unique structural features of this compound, particularly its chirality and reactive functional groups, make it a valuable compound in materials science.

Chiral Microporous Organic Networks (MONs)

Chiral Microporous Organic Networks (MONs) are a class of amorphous, porous materials with high surface areas and tunable functionalities. jiangnan.edu.cnjiangnan.edu.cn Their tailored chiral environments make them promising candidates for use as chiral stationary phases (CSPs) in chromatography for the separation of enantiomers. jiangnan.edu.cnresearchgate.net

Recent research has demonstrated the successful use of chiral MONs for the gas chromatographic separation of various racemates, including this compound. jiangnan.edu.cn In one study, chiral MONs were synthesized through a facile thiol-yne click post-modification strategy. jiangnan.edu.cn An achiral MON with alkyne groups was first prepared and then functionalized with different chiral thiol molecules, such as 1-thloglycerol (TGC), mercaptosuccinic acid (MSA), and N-acetylcysteine (NAC), to create a chiral microenvironment within the pores. jiangnan.edu.cn

The separation mechanism relies on multiple interactions between the analyte and the chiral network. For this compound, the aromatic network of the MONs can provide π-π interactions with the phenyl group of the analyte. jiangnan.edu.cn Furthermore, the hydroxyl group of the analyte can form hydrogen bonds with the functional groups on the chiral linkers of the MON. jiangnan.edu.cn The combination of these interactions within the defined chiral space of the network allows for the differential retention of the two enantiomers, leading to their separation. The study highlighted that a pristine, non-functionalized MON was unable to resolve the racemates, underscoring the critical role of the synthesized chiral microenvironment. jiangnan.edu.cn

The table below shows the resolution (Rs) of various racemic alcohols on capillary columns coated with different chiral MONs.

| Racemate | MON-TGC (Rs) | MON-MSA (Rs) | MON-NAC (Rs) |

| 1-Phenylethanol | 4.15 | 2.51 | 1.83 |

| 1-Phenyl-1-propanol | 2.11 | 1.32 | 1.15 |

| This compound | 1.25 | 1.13 | 1.08 |

| 3-Buten-2-ol | 1.54 | 1.18 | 1.12 |

Data sourced from Cui, Y. et al. (2020). jiangnan.edu.cn

Application in Polymer Chemistry

While not directly used as a monomer in most polymerization processes, this compound serves as a valuable precursor for the synthesis of specialized monomers. Specifically, it can be readily converted to 2-phenyl-1,3-butadiene through a dehydration reaction. mdpi.com

2-Phenyl-1,3-butadiene is a unique monomer because it combines the structural features of styrene (B11656) (an α-vinyl-substituted styrene) and 1,3-butadiene. mdpi.com The polymerization of this monomer leads to poly(2-phenyl-1,3-butadiene), a polymer with distinctive properties. Notably, this polymer can be used to produce high-temperature thermoplastics, with a reported glass transition temperature (Tg) as high as 325 °C. mdpi.com

The synthesis of the monomer from this compound typically involves using a dehydrating agent such as pyridinium (B92312) p-toluenesulfonate under mild conditions. mdpi.com Once synthesized, 2-phenyl-1,3-butadiene can be polymerized using various catalytic systems, analogous to those used for other diene monomers. The resulting polymer's high thermal stability is attributed to the rigid phenyl group attached to the polymer backbone. This makes it a material of interest for applications requiring high thermal performance. mdpi.com

Hazard Assessment and Environmental Considerations in Academic Research

Safe Handling and Storage Practices in Laboratory Environments

The safe handling and storage of 2-Phenyl-4-penten-2-ol in a laboratory environment are paramount to ensuring the safety of researchers. Standard laboratory safety protocols should be rigorously followed. This includes the use of personal protective equipment (PPE) such as safety glasses with side shields or goggles, protective gloves, and long-sleeved clothing. fishersci.nl It is crucial to avoid contact with skin, eyes, and clothing, as well as to prevent ingestion and inhalation. fishersci.nl Work should be conducted in a well-ventilated area to minimize exposure. fishersci.nl

Proper storage involves keeping the container tightly closed in a dry and well-ventilated place. fishersci.nl In Germany, it is classified under Storage Class (LGK) 10. fishersci.nl General industrial hygiene practices, such as washing hands before breaks and after work, and refraining from eating, drinking, or smoking in the work area, are essential. fishersci.nl Contaminated clothing and gloves should be removed and washed before reuse. fishersci.nl

Emergency procedures in case of a spill include ensuring adequate ventilation and using personal protective equipment. The spilled material should be swept up and shoveled into suitable containers for disposal. fishersci.nl It is also noted that this compound is a peroxide-former, and as such, containers should be dated upon receipt and opening. harvard.edu Uninhibited Class C peroxide-formers should be disposed of within 24 hours of opening the container. harvard.edu Visual inspection for crystallization is necessary before handling. harvard.edu

Waste Management and Disposal Protocols

The disposal of this compound and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations. fishersci.nl Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste to ensure complete and accurate classification. thermofisher.comethz.ch Waste should be collected in appropriate, clearly labeled containers, preferably plastic, and stored in a designated satellite accumulation area. upenn.edu These containers must be kept closed and should not be filled to more than 90% of their capacity. ethz.chupenn.edu

It is important not to mix different types of chemical waste. ethz.ch Empty containers should have their remaining contents drained before disposal and should not be reused. fishersci.nl For peroxide-forming chemicals like this compound, it is recommended to dispose of them after one year of being opened, or by the expiration date if unopened. ethz.ch If a container is suspected of containing peroxides, it should not be moved and immediate contact with environmental health and safety (EH&S) personnel is required. harvard.edu

Environmental Fate and Impact of Laboratory Discharges

The environmental precautions for this compound stipulate that it should not be released into the environment. fishersci.nl Safety data sheets indicate that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com

Interactive Data Table: Atmospheric Reaction Rate Coefficients of Related Compounds

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

| 2-Methyl-4-penten-2-ol (B1266220) | Ozone | 1.1 x 10⁻¹⁷ | Not Specified |

| 2-Propyn-1-ol | Cl | 3.5 - 4.3 x 10⁻¹⁰ researchgate.net | 298 |

| 3-Butyn-1-ol | Cl | 3.5 - 4.3 x 10⁻¹⁰ researchgate.net | 298 |

| 3-Butyn-2-ol | Cl | 3.5 - 4.3 x 10⁻¹⁰ researchgate.net | 298 |

| 2-Methyl-3-butyn-2-ol | Cl | 3.5 - 4.3 x 10⁻¹⁰ researchgate.net | 298 |

| 2-Methyl-3-buten-2-ol | OH | 3.90–6.90 x 10⁻¹¹ acs.org | 298 ± 2 |

| 3-Methyl-3-buten-1-ol | OH | 9.70 x 10⁻¹¹ acs.org | Not Specified |

This table presents data for compounds structurally related to this compound to provide an indication of potential atmospheric reactivity. Data for this compound itself is not available.

Information regarding the biodegradation of this compound is limited. Safety data sheets suggest that the compound is not expected to be hazardous to the environment and is not known to be non-degradable in wastewater treatment plants. thermofisher.com However, specific studies on its biodegradation pathways and the microorganisms involved are not currently available in the reviewed literature. Further research is needed to fully assess its environmental persistence and the potential for bioaccumulation.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the development of more environmentally friendly and economically viable methods for the synthesis of 2-phenyl-4-penten-2-ol. Current methods often rely on Grignard reagents, which, while effective, can be sensitive to moisture and air. Future work will likely explore alternative organometallic reagents that are more robust and easier to handle.

A significant area of interest is the catalytic asymmetric synthesis of chiral tertiary alcohols. While methods exist for the asymmetric synthesis of related compounds, achieving high enantioselectivity for the synthesis of (R)- and (S)-2-phenyl-4-penten-2-ol remains a challenge. Research into new chiral catalysts and ligands that can effectively control the stereochemistry of the addition of an allyl group to acetophenone (B1666503) is a critical direction. For instance, the use of indium metal as a catalyst for the allylation of ketones in water has shown promise for being a more sustainable approach. molaid.com

Advanced Mechanistic Studies with High-Throughput Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and developing new transformations. High-throughput screening techniques, coupled with advanced spectroscopic and computational methods, can provide detailed insights into reaction kinetics, intermediates, and transition states.

Future studies could employ techniques such as in-situ reaction monitoring by NMR or IR spectroscopy to observe the formation and consumption of species in real-time. This data, when combined with computational modeling, can help to elucidate the precise role of catalysts, solvents, and other reaction parameters. Such detailed mechanistic understanding will be invaluable for the rational design of more efficient synthetic protocols.

Exploration of Derivatization for Enhanced Functionality

The functional groups of this compound, namely the hydroxyl group and the terminal double bond, offer numerous possibilities for derivatization. Future research will likely focus on exploring these transformations to create new molecules with enhanced or novel functionalities.

For example, the hydroxyl group can be converted into ethers, esters, or other functional groups, which can modulate the compound's physical and chemical properties. The double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and polymerization. The synthesis of derivatives with altered polarity and chromatographic behavior, such as (R)-2-(4'-methoxyphenyl)-4-penten-2-ol and (R)-2-(4'-chlorophenyl)-4-penten-2-ol, has already demonstrated the potential of this approach. Further exploration in this area could lead to the development of new materials, polymers, or biologically active compounds.

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. Future research will likely focus on adapting the synthesis of this compound and its derivatives to continuous flow systems.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. Furthermore, the small reaction volumes inherent in flow systems can enhance safety when working with energetic or hazardous reagents. The integration of automated synthesis platforms can enable the rapid optimization of reaction conditions and the creation of libraries of derivatives for high-throughput screening.

Computational Design of New Catalysts and Reaction Systems

Computational chemistry and molecular modeling are powerful tools for the rational design of new catalysts and reaction systems. Future research in this area will focus on using these methods to predict the performance of novel catalysts for the synthesis of this compound and to design more efficient reaction pathways.

For example, density functional theory (DFT) calculations can be used to model the transition states of catalytic reactions, providing insights into the factors that control enantioselectivity. This information can then be used to design new chiral ligands or catalysts with improved performance. Computational screening of potential catalysts can also accelerate the discovery process by identifying promising candidates for experimental validation.

Investigation of Emerging Applications in Interdisciplinary Fields

While this compound is currently primarily used as a building block in organic synthesis, future research may uncover new applications in a variety of interdisciplinary fields. cymitquimica.com For instance, its structural motifs could be incorporated into new materials with interesting optical or electronic properties.

The potential for this compound and its derivatives to serve as intermediates in the synthesis of more complex molecules suggests possible applications in medicinal chemistry and drug discovery. cymitquimica.com The chiral nature of its enantiomers also makes it a valuable target for research into stereoselective interactions with biological systems. Further investigation into the properties and reactivity of this compound is likely to open up new avenues for its use in these and other emerging fields.

常见问题

Q. How should researchers interpret NMR spectral data for 2-phenyl-4-penten-2-ol when comparing literature values?

- Methodological Answer: When comparing NMR chemical shifts, ensure solvent consistency and referencing protocols. For example, residual solvent signals (e.g., CDCl₃ at δ 7.26 ppm for ¹H) are commonly used instead of TMS. If shifts deviate systematically (e.g., ±0.06 ppm), verify solvent purity and referencing method. For vinyl hydrogens (5–6 ppm), note solvent-induced variability (e.g., DMSO vs. CDCl₃) due to polarity effects . Always report solvent, temperature, and instrument frequency to enable accurate cross-study comparisons.

Q. What is a standard synthetic route for this compound, and how can yield be optimized?

- Methodological Answer: A Grignard-based synthesis involves reacting acetophenone with allyl magnesium bromide in THF at −78°C. Key steps include:

Slow addition of allyl MgBr to avoid side reactions.

Quenching with half-saturated NH₄Cl to stabilize the product.

Extraction with EtOAc and drying over MgSO₄.

Optimize yield by controlling reaction time (<1 hour), maintaining low temperatures, and using anhydrous solvents. Purification via column chromatography (hexane/EtOAc) resolves unreacted acetophenone .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer: Use PPE: nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store in airtight containers away from oxidizers. While no occupational exposure limits exist for this compound, follow general organic solvent guidelines (e.g., OSHA 1910.1000) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved in interdisciplinary studies?

- Methodological Answer: Apply triangulation by cross-validating NMR, IR, and mass spectrometry (MS) data. For example:

- NMR: Compare coupling constants (e.g., allylic protons) across solvents to confirm stereochemistry.

- IR: Verify hydroxyl (≈3400 cm⁻¹) and alkene (≈1640 cm⁻¹) stretches.

- MS: Check molecular ion ([M]⁺ at m/z 162) and fragmentation patterns (e.g., loss of H₂O or allyl groups).

Use statistical tools like principal component analysis (PCA) to identify outlier datasets .

Q. What experimental design considerations are critical for studying solvent effects on this compound’s reactivity?

- Methodological Answer: Design a matrix of solvents (polar aprotic, polar protic, nonpolar) to assess:

- Kinetics: Monitor reaction rates (e.g., acid-catalyzed dehydration) via GC-MS or UV-Vis.

- Thermodynamics: Measure equilibrium constants in tautomerization studies.

Control for solvent dielectric constant (ε) and hydrogen-bonding capacity. Use computational methods (DFT) to model solvation effects and correlate with experimental data .

Q. How can safety assessments for this compound be extrapolated from structurally related compounds like 4-phenyl-3-buten-2-ol?

- Methodological Answer: Leverage read-across methodologies from the IFRA/RIFM framework:

Structural similarity: Compare functional groups (allylic alcohol, phenyl substituents).

Toxicokinetics: Estimate bioavailability using QSAR models (e.g., OECD Toolbox).

Hazard data: Cross-reference acute toxicity (LD₅₀) and irritation thresholds from analogs.

Note limitations: Differences in allyl vs. pentenyl chains may alter metabolic pathways. Conduct in vitro assays (e.g., Ames test) to validate extrapolations .

Q. What strategies mitigate variability in spectroscopic measurements across research groups?

- Methodological Answer: Implement standardized protocols:

- NMR: Use a shared reference sample (e.g., 1% ethylbenzene in CDCl₃) for interlab calibration.

- Quantitative ¹³C NMR: Employ inverse-gated decoupling to suppress NOE effects.

- Data reporting: Adhere to MIADA guidelines (Minimum Information About a Chemical Analysis) for metadata transparency.

Collaborative ring trials with blinded samples can identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。